molecular formula C15H30O2 B14726449 2-Decyl-4,5-dimethyl-1,3-dioxolane CAS No. 6316-26-3

2-Decyl-4,5-dimethyl-1,3-dioxolane

Cat. No.: B14726449
CAS No.: 6316-26-3
M. Wt: 242.40 g/mol
InChI Key: MEHQMFPAEQUOLK-UHFFFAOYSA-N
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Description

2-Decyl-4,5-dimethyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-4,5-dimethyl-1,3-dioxolane typically involves the reaction of decyl aldehyde with 2,3-butanediol in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified. This method increases efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Decyl-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dioxolane ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2-Decyl-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.

    Industry: Utilized in the production of polymers and as an additive in lubricants and fuels to enhance performance.

Mechanism of Action

The mechanism of action of 2-Decyl-4,5-dimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound’s stability and ability to undergo various chemical reactions make it a versatile tool in modifying biological pathways and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,3-dioxolane: A simpler analog without the decyl group.

    2,2-Dimethyl-1,3-dioxolane: Another analog with different substituents on the dioxolane ring.

    4,5-Dimethyl-1,3-dioxol-2-one: A related compound with a carbonyl group in the ring.

Uniqueness

2-Decyl-4,5-dimethyl-1,3-dioxolane is unique due to its decyl group, which imparts hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where solubility and stability in non-polar environments are crucial.

Properties

CAS No.

6316-26-3

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2-decyl-4,5-dimethyl-1,3-dioxolane

InChI

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-15-16-13(2)14(3)17-15/h13-15H,4-12H2,1-3H3

InChI Key

MEHQMFPAEQUOLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1OC(C(O1)C)C

Origin of Product

United States

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